(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 4-methoxyacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methoxyacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, cyanides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl ethanols with various functional groups.
Scientific Research Applications
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the bromine and methoxy groups can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(2-bromo-4-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R)-1-(2-bromo-4-methoxyphenyl)propan-1-ol: Similar structure but with an additional carbon in the ethan-1-ol backbone.
Uniqueness
The unique combination of the bromine and methoxy groups in (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol provides distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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